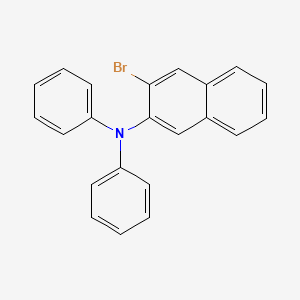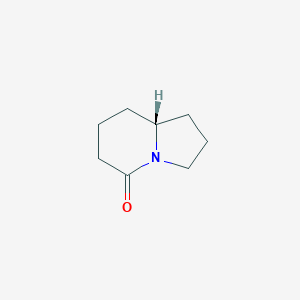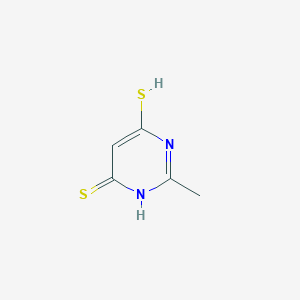
2-Methyl-6-sulfanylpyrimidine-4(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Mercapto-2-methylpyrimidine-4(1H)-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Mercapto-2-methylpyrimidine-4(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methylpyrimidine-4-thiol with sulfur-containing reagents under controlled temperatures and pH levels.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Mercapto-2-methylpyrimidine-4(1H)-thione can undergo various chemical reactions, including:
Oxidation: Conversion to disulfides or sulfoxides.
Reduction: Formation of thiols or other reduced forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfides, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 6-Mercapto-2-methylpyrimidine-4(1H)-thione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfur and nitrogen atoms in the compound’s structure may play a crucial role in binding to these targets, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptopyrimidine: Another sulfur-containing pyrimidine with similar reactivity.
4-Methylpyrimidine-2-thiol: A compound with a similar structure but different substitution pattern.
Uniqueness
6-Mercapto-2-methylpyrimidine-4(1H)-thione is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms, which confer distinct chemical and biological properties.
Properties
CAS No. |
59669-44-2 |
|---|---|
Molecular Formula |
C5H6N2S2 |
Molecular Weight |
158.2 g/mol |
IUPAC Name |
2-methyl-4-sulfanyl-1H-pyrimidine-6-thione |
InChI |
InChI=1S/C5H6N2S2/c1-3-6-4(8)2-5(9)7-3/h2H,1H3,(H2,6,7,8,9) |
InChI Key |
OUZODHIUYGMGAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=S)N1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


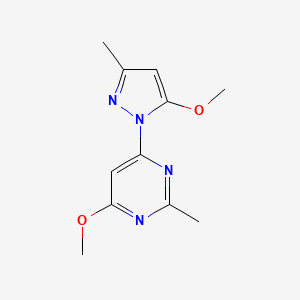
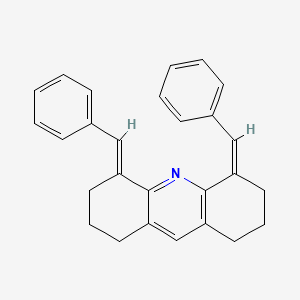
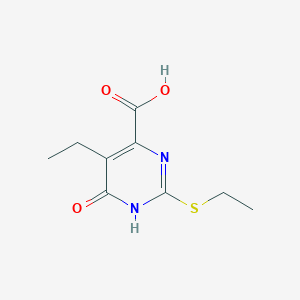
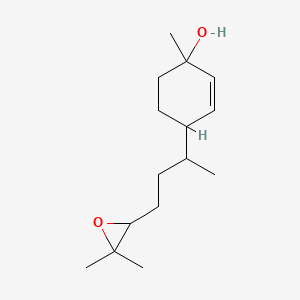
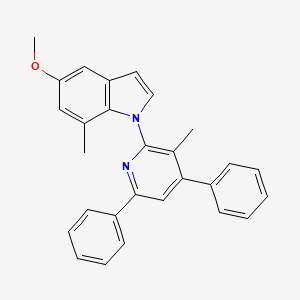
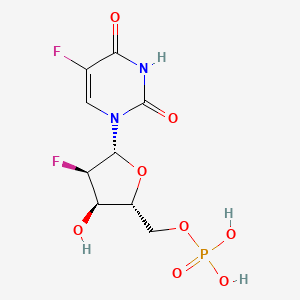

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-4-carboxamide](/img/structure/B12924811.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-6,7-dimethoxyquinazolin-4-amine](/img/structure/B12924816.png)


